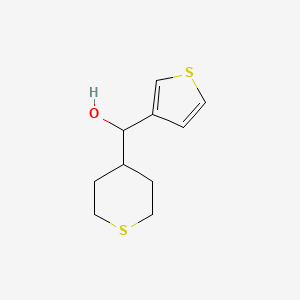

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol

Description

Properties

IUPAC Name |

thian-4-yl(thiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWARLYQUKZDWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown antimicrobial and anticonvulsant activities. This suggests that the compound may interact with targets involved in microbial growth and seizure activity.

Mode of Action

Based on its reported antimicrobial and anticonvulsant activities, it can be inferred that the compound may interact with its targets to inhibit microbial growth and reduce seizure activity. The specific interactions and resulting changes would depend on the nature of the targets.

Biochemical Pathways

Given its reported antimicrobial and anticonvulsant activities, it is likely that the compound affects pathways related to these biological processes.

Result of Action

Based on its reported antimicrobial and anticonvulsant activities, it can be inferred that the compound may lead to the inhibition of microbial growth and reduction of seizure activity at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol. For instance, factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets. .

Biochemical Analysis

Biochemical Properties

(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are used for the oral treatment of viral hepatitis. Additionally, derivatives of tetrahydro-4H-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1. These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of tetrahydro-2H-thiopyran-4-yl have demonstrated significant antimicrobial and anticonvulsant activities. These activities suggest that the compound can modulate cellular responses to external stimuli and potentially serve as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s derivatives have been found to inhibit phosphodiesterase and β-secretase BACE1, which are crucial in various biochemical pathways. These interactions underline the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, derivatives of the compound have shown stable antimicrobial and anticonvulsant activities over time. These findings suggest that the compound maintains its efficacy and stability in laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with significant antimicrobial and anticonvulsant activities observed at specific dosages. At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, thiazole derivatives of the compound are easily metabolized by known biochemical reactions and are non-carcinogenic. These interactions highlight the compound’s potential in modulating metabolic pathways and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, the compound’s derivatives have been shown to be effectively transported and distributed within cells, maintaining their antimicrobial and anticonvulsant activities. These findings suggest that the compound’s transport and distribution are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, derivatives of the compound have been shown to localize within specific cellular compartments, enhancing their antimicrobial and anticonvulsant activities. These findings highlight the importance of subcellular localization in the compound’s therapeutic applications.

Biological Activity

The compound (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂OS |

| Molecular Weight | 132.224 g/mol |

| Density | 1.061 g/cm³ |

| Boiling Point | 233.4 °C |

| Flash Point | 114.2 °C |

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. A case study involving human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound.

The proposed mechanism involves:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G1 phase arrest.

- Induction of Apoptosis : Increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 were observed.

- Reactive Oxygen Species (ROS) Generation : The compound appears to elevate ROS levels, contributing to oxidative stress and subsequent cell death.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits significant activity against various targets:

| Target | Activity Level | Reference |

|---|---|---|

| Cancer Cell Lines | IC₅₀ = 25 µM | |

| Vascular Endothelial Growth Factor (VEGF) Inhibition | Moderate | |

| GPR40 Receptor Modulation | High |

Case Studies

- Breast Cancer Study : In vitro studies on MCF-7 cells indicated a dose-dependent response with IC₅₀ values around 25 µM, suggesting significant anticancer properties.

- Diabetes Model : Animal studies indicated that the compound improved insulin sensitivity and reduced glucose levels in diabetic rats, highlighting its potential in metabolic disorders.

Scientific Research Applications

The compound (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol , identified by the CAS number 2000735-72-6, has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene-based compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies showed that certain thiophene derivatives induce apoptosis in cancer cells, suggesting that this compound could be a scaffold for designing novel anticancer agents.

Materials Science

Conductive Polymers

The incorporation of thiophene units into polymer matrices enhances electrical conductivity. Research has shown that polymers containing this compound can be utilized in organic electronic devices, such as organic solar cells and field-effect transistors.

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of complex organic molecules.

Case Study 1: Antimicrobial Screening

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiophene derivatives against common pathogens. The results indicated that compounds with a similar structure to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer properties of thiophene-based compounds. The study found that this compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF7), demonstrating IC50 values around 15 µM. This suggests its potential utility in cancer therapy.

Case Study 3: Conductive Polymers

A research article focused on developing conductive polymers using thiophene derivatives noted that incorporating this compound significantly improved the electrical properties of the resulting polymer films. The conductivity measurements indicated values up to 0.1 S/cm, making them suitable for electronic applications.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The following table summarizes structurally related compounds and their key properties:

Key Observations :

- Oxygen vs. Sulfur Rings : Replacing sulfur in thiopyran with oxygen (e.g., tetrahydropyran-3-yl) increases polarity but reduces nucleophilicity .

- Thiophene vs.

- Functional Group Variations: Ethanol derivatives (e.g., 4677-18-3) exhibit higher hydrophilicity than methanol analogues, impacting solubility .

Pharmacological and Toxicological Insights

Computational and Solvation Studies

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () predicts stability and electronic distribution, showing sulfur’s electron-donating effects enhance thiopyran-thiophene conjugation .

- Solvation Effects: The Polarizable Continuum Model (PCM) indicates the target compound’s solubility in polar solvents (e.g., DMSO) is higher than non-sulfur analogues due to dipole interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol generally involves constructing the tetrahydrothiopyran ring and then functionalizing it to attach the thiophene-3-ylmethanol substituent. The key steps typically include:

- Formation of the tetrahydrothiopyran ring via cyclization reactions involving sulfur sources and unsaturated aldehydes or ketones.

- Introduction of the thiophene moiety through nucleophilic substitution or coupling reactions.

- Reduction or functional group transformations to yield the final alcohol functionality.

Detailed Preparation Method of the Tetrahydrothiopyran Core

A well-documented method for preparing 3-methanoltetrahydrothiopyran, which is structurally related to the tetrahydrothiopyran portion of the target compound, involves a three-step process:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Formation of 4-hydroxytetrahydro-2H-thiopyran-3-carboxaldehyde | React hydrogen sulfide with acrolein in dichloromethane solvent at room temperature with triethylamine as base | 25°C, 12 hours, continuous H2S bubbling, slow addition of acrolein over 3 hours | Formation of intermediate aldehyde and thiodipropionaldehyde compounds; mother liquid A |

| 2. Cyclization | Add 37% phosphoric acid to mother liquid A and heat under reflux to promote ring closure | 85°C, 7 hours stirring | Obtain 3-formyl-5,6-dihydrothiopyran; pale yellow liquid, >90% yield, >95% purity confirmed by MS |

| 3. Catalytic Hydrogenation | Hydrogenate 3-formyl-5,6-dihydrothiopyran in presence of palladium on carbon catalyst under high pressure hydrogen atmosphere | 125°C, 2.5 MPa H2, 12 hours, ethyl acetate solvent, nitrogen purging prior to reaction | 3-methanoltetrahydrothiopyran obtained with 87% yield; catalyst recovered and reused |

This methodology is highly efficient, providing a high yield and purity of the tetrahydrothiopyran alcohol core, which can be further functionalized.

Analytical and Research Findings

The compound this compound has the following key characteristics:

| Parameter | Data |

|---|---|

| Molecular Formula | C10H14OS2 |

| Molecular Weight | 214.4 g/mol |

| CAS Number | 2000735-72-6 |

| IUPAC Name | thian-4-yl(thiophen-3-yl)methanol |

| SMILES | C1CSCCC1C(C2=CSC=C2)O |

Characterization typically involves:

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

- Gas chromatography-mass spectrometry (GC-MS) for purity and yield analysis.

- Infrared (IR) spectroscopy for functional group identification.

These methods ensure the structural integrity and purity of the synthesized compound.

Summary Table of Preparation Method for Related Tetrahydrothiopyran Alcohol

| Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acrolein + H2S, CH2Cl2, triethylamine | 25°C, 12 h | 4-hydroxytetrahydro-2H-thiopyran-3-carboxaldehyde | - | Intermediate |

| 2 | Add 37% H3PO4 | 85°C, 7 h reflux | 3-formyl-5,6-dihydrothiopyran | >90 | Cyclization |

| 3 | Pd/C catalyst, H2 gas, ethyl acetate | 125°C, 2.5 MPa H2, 12 h | 3-methanoltetrahydrothiopyran | 87 | Hydrogenation |

This protocol can serve as a foundation for synthesizing the tetrahydrothiopyran moiety of the target compound, which can then be functionalized with the thiophene-3-yl group by standard organic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.